

An In-depth Technical Guide to 2-Bromo-5-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-methoxypyridin-3-amine

Cat. No.: B1519635

[Get Quote](#)

Introduction: **2-Bromo-5-methoxypyridin-3-amine** (CAS No: 1043688-99-8) is a substituted pyridine derivative that has emerged as a critical building block in modern organic synthesis. Its unique trifunctional nature—featuring an amine, a bromo substituent, and a methoxy group on a pyridine core—provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and medicinal chemistry. The strategic positioning of its functional groups makes it an invaluable intermediate for creating novel heterocyclic compounds with significant therapeutic potential.[\[1\]](#)

Compound Profile and Physicochemical Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis. The key physicochemical data for **2-Bromo-5-methoxypyridin-3-amine** are summarized below. These properties dictate the compound's handling, storage, and reaction conditions.

Property	Value	Source(s)
CAS Number	1043688-99-8	[1] [2]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[1] [3]
Molecular Weight	203.04 g/mol	[1]
Appearance	Solid	[4]
Melting Point	53-55°C	[4]
Boiling Point	~284.5 °C at 760 mmHg (Predicted)	[4]
XLogP3	1.2	[3]
Storage	2-8°C, Protect from light	[1]

Note: Some physical properties are for the closely related isomer 5-Bromo-2-methoxypyridin-3-amine, as specific data for the title compound is limited. The structural similarity suggests comparable values.

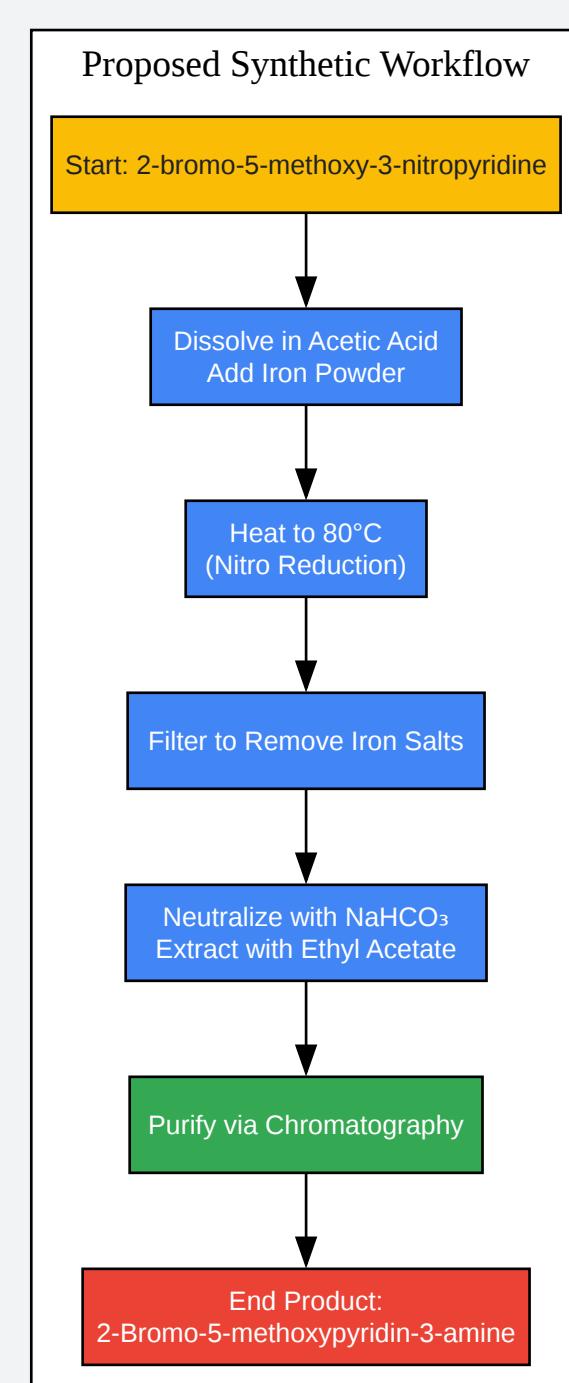
Chemical Structure and Identification

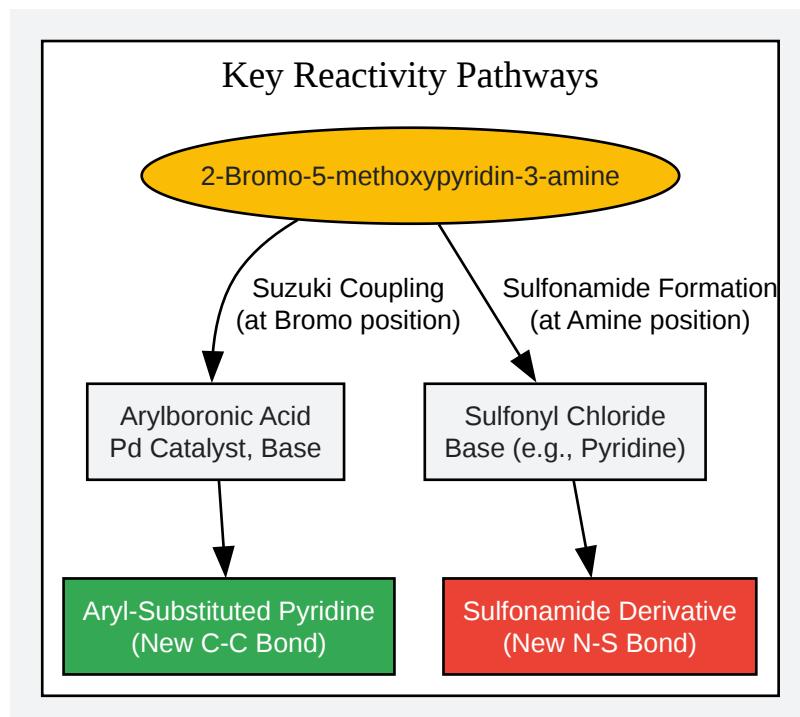
The precise arrangement of atoms and functional groups defines the reactivity and utility of **2-Bromo-5-methoxypyridin-3-amine**.

Caption: Chemical structure and key identifiers for **2-Bromo-5-methoxypyridin-3-amine**.

Key Identifiers:

- IUPAC Name: **2-Bromo-5-methoxypyridin-3-amine**
- SMILES:COC1=CC(=C(N=C1)Br)N^[3]
- InChI:InChI=1S/C6H7BrN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3^[3]
- InChIKey:CVYWULFZGZRVCV-UHFFFAOYSA-N^[3]


Synthesis and Manufacturing


The synthesis of substituted aminopyridines often involves the reduction of a corresponding nitro compound. While a specific protocol for **2-Bromo-5-methoxypyridin-3-amine** is not detailed in the provided results, a highly analogous and industrially relevant procedure for a similar compound, 2-bromo-5-methylpyridin-3-amine, is available.^[5] This established methodology provides a reliable template for its synthesis.

Proposed Synthetic Protocol: The synthesis would logically proceed from 2-bromo-5-methoxy-3-nitropyridine. The critical step is the selective reduction of the nitro group to an amine without affecting the bromo substituent or the pyridine ring.

Step-by-Step Methodology:

- **Reaction Setup:** To a solution of the starting material, 2-bromo-5-methoxy-3-nitropyridine, in a suitable solvent like acetic acid, iron powder is added.
- **Reduction:** The mixture is heated (e.g., to 80°C) to initiate the reduction. The iron, in the presence of acetic acid, acts as the reducing agent.^[5] This is a classic Béchamp reduction, valued for its effectiveness and cost-efficiency in industrial applications.
- **Work-up:** After the reaction is complete (monitored by TLC), the mixture is filtered to remove iron salts.
- **Extraction:** The filtrate is neutralized with a base, such as sodium bicarbonate, and the product is extracted into an organic solvent like ethyl acetate.
- **Purification:** The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure **2-Bromo-5-methoxypyridin-3-amine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methoxypyridin-3-amine [myskinrecipes.com]
- 2. nbinno.com [nbino.com]
- 3. PubChemLite - 2-bromo-5-methoxypyridin-3-amine (C₆H₇BrN₂O) [pubchemlite.lcsb.uni.lu]
- 4. 5-Bromo-2-methoxypyridin-3-amine | 884495-39-0 [sigmaaldrich.com]
- 5. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-methoxypyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519635#2-bromo-5-methoxypyridin-3-amine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com